![molecular formula C12H10N4S B2663309 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1158280-10-4](/img/structure/B2663309.png)
2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound known for its versatile applications in various scientific fields. This compound is a member of the triazolopyrimidine family, which is notable for its biological and chemical significance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. The common route includes the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with appropriate agents to form the desired compound. Catalysts and solvents are often used to optimize the yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve large-scale chemical reactors with stringent controls on temperature, pressure, and reaction time to ensure a consistent and high-quality product. Purification processes like recrystallization and chromatography are employed to isolate the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form sulfoxides and sulfones, which are intermediates in various synthetic applications.
Reduction: Reduction can lead to the formation of thiol or thioether derivatives.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary based on the substituent but often involve bases, acids, or specific catalysts.
Major Products Formed: Products vary significantly based on the reaction but often include functionalized triazolopyrimidines, sulfoxides, sulfones, and thioethers.
科学的研究の応用
2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a broad range of applications in scientific research:
Chemistry: Utilized as a building block in organic synthesis, particularly in the creation of heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, impacting biological pathways and disease mechanisms.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用機序
The precise mechanism by which 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects varies with application:
Enzyme Inhibition: The compound can bind to the active site of specific enzymes, blocking their activity.
Pathways: Involvement in signaling pathways, potentially affecting cell growth, apoptosis, and other cellular functions.
類似化合物との比較
Compared to other triazolopyrimidines, 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific methylthio and phenyl substitutions, which confer distinct chemical and biological properties. Similar compounds include:
2-(Methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the phenyl group, altering its reactivity and applications.
7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the methylthio group, impacting its solubility and biological activity.
特性
IUPAC Name |
2-methylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-17-12-14-11-13-8-7-10(16(11)15-12)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOCUBHJSDDMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
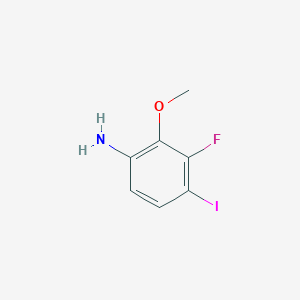
![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2663227.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2663228.png)
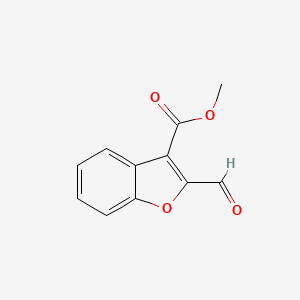
![4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE](/img/structure/B2663234.png)
![N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)

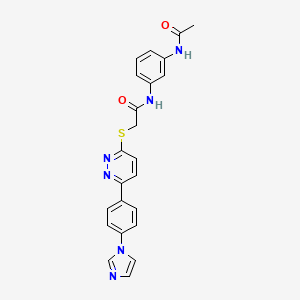
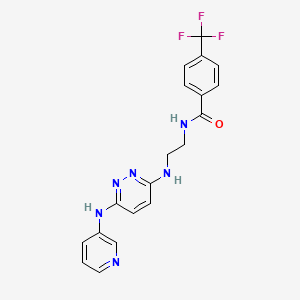
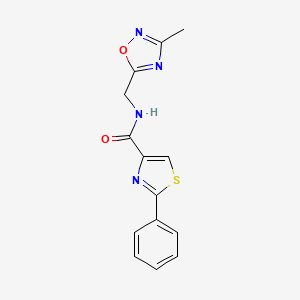
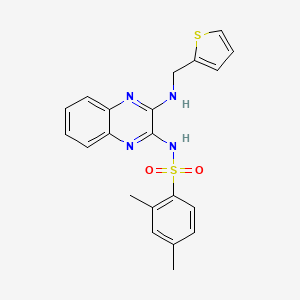
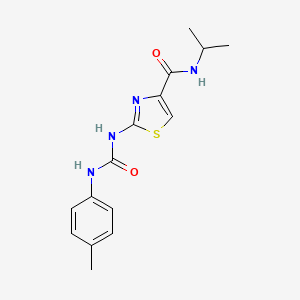
![3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)
![ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2663249.png)
